4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride
CAS No.: 1220017-37-7
Cat. No.: VC0088244
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220017-37-7 |
|---|---|
| Molecular Formula | C13H19Cl2NO |
| Molecular Weight | 276.201 |
| IUPAC Name | 4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |
| Standard InChI Key | PIRCTCHVVFRTHV-UHFFFAOYSA-N |
| SMILES | C1CNCCC1COCC2=CC=CC=C2Cl.Cl |
Introduction
Chemical Properties and Structure
4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride belongs to the broader family of benzyloxy-substituted piperidines. The molecular structure consists of a piperidine ring with a 4-position substituent containing a methyl ether linkage to a 2-chlorobenzyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.
Physical and Chemical Characteristics
The compound presents as a crystalline solid with a molecular formula of C13H18ClNO·HCl. Based on similar compounds in this class, it likely demonstrates good solubility in polar solvents including water, methanol, and dimethyl sulfoxide (DMSO) . The presence of the chlorine atom at the ortho position of the benzyl group significantly influences its chemical reactivity and binding properties.
Structural Comparison with Related Compounds
The following table presents a comparison between 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride and structurally related compounds:
| Compound | CAS Number | Molecular Formula | Structural Features |
|---|---|---|---|
| 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride | 1220017-37-7 | C13H18ClNO·HCl | 2-Chlorobenzyl group, 4-position methoxymethyl on piperidine |
| 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride | 1220033-09-9 | C12H17Cl2NO | Direct 4-position benzyloxy on piperidine ring |
| 4-(((3-Chlorobenzyl)oxy)methyl)piperidine hydrochloride | 1261230-76-5 | C13H18ClNO·HCl | 3-Chlorobenzyl group, 4-position methoxymethyl on piperidine |
These structural variations, though subtle, can lead to significant differences in pharmacological activity and physicochemical properties .
| Potential Application | Mechanistic Basis | Supporting Evidence from Related Compounds |
|---|---|---|
| Neuropsychiatric disorders | Modulation of neurotransmitter pathways | Benzyloxy-piperidines have shown interaction with dopamine receptors |
| Antioxidant activity | Free radical scavenging | Related compounds have demonstrated DPPH scavenging activity between 71-82% |
| Antimicrobial applications | Cell membrane disruption | Piperidine derivatives have shown activity against various bacterial strains |
These potential applications require further investigation specific to 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride to establish efficacy and safety profiles.
Structure-Activity Relationships
The structural features of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride contribute significantly to its chemical behavior and potential biological activity.
Influence of the Chloro Substituent Position
Analytical Characterization
Standard analytical techniques would be employed to characterize 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride, ensuring purity and structural confirmation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for structural elucidation. The expected 1H NMR spectrum would show characteristic signals for the piperidine ring protons, the methylene bridge, and the aromatic protons of the 2-chlorobenzyl group. Similarly, 13C NMR would confirm the carbon framework, with distinctive signals for the aromatic carbons, the carbons adjacent to heteroatoms, and the piperidine ring carbons.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would provide purity assessments and mass spectral data. For compounds of this class, typical HPLC purity standards exceed 95%, as seen with analogous compounds described in the literature .
Research Applications and Future Directions
The unique structural features of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride position it as a compound of interest in several research domains.
Future Research Directions
Further investigation into this compound could productively focus on:
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Comprehensive pharmacological profiling to establish receptor binding affinities
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Evaluation of antioxidant and antimicrobial properties, as seen in related compounds
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Exploration of structure-activity relationships through systematic modification of the core structure
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Assessment of potential applications in catalysis or as a synthetic intermediate
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